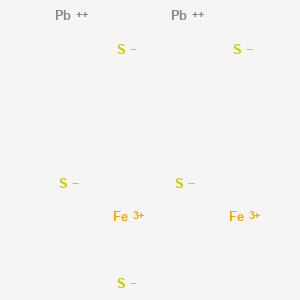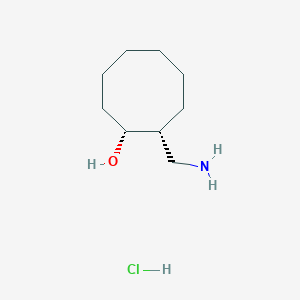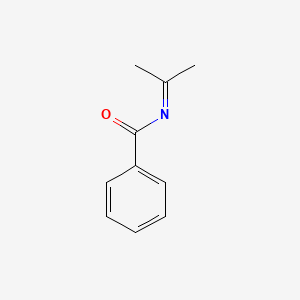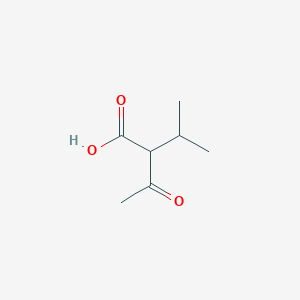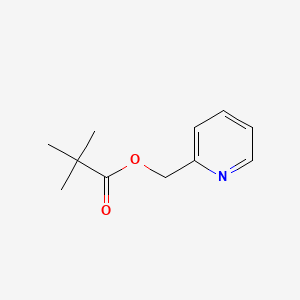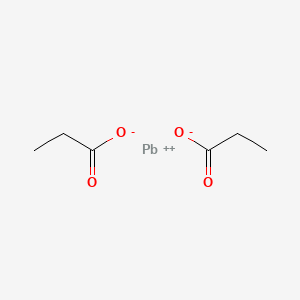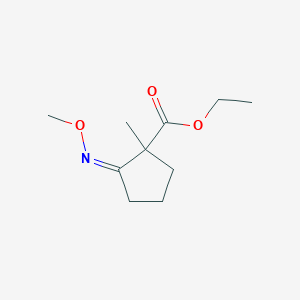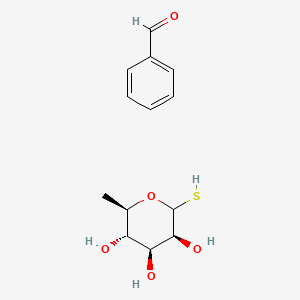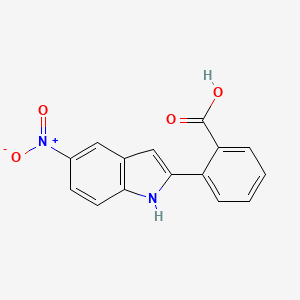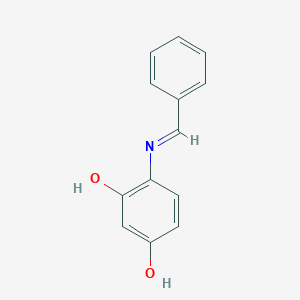![molecular formula C8H9NO3S B13794862 Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and an oxide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) typically involves the reaction of pyridine derivatives with sulfonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine,2-sulfonyl chloride: Similar in structure but lacks the oxide group.
Pyridine,2-sulfonamide: Contains an amide group instead of the oxide group.
Pyridine,2-sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group.
Uniqueness
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is unique due to the presence of both the sulfonyl and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
1-oxido-2-prop-1-en-2-ylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-7(2)13(11,12)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
Clé InChI |
ZMRPCNWPIFLLKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)S(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


